![molecular formula C11H21BrO2 B1268167 10-Bromoundecanoic acid CAS No. 18294-93-4](/img/structure/B1268167.png)
10-Bromoundecanoic acid
Overview
Description
10-Bromoundecanoic acid is a chemical compound with the linear formula C11H21BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
10-Bromoundecanoic acid can be prepared from 10-bromodecanol via oxidation . It may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .
Molecular Structure Analysis
The molecular formula of 10-Bromoundecanoic acid is C10H19BrO2 . The average mass is 251.161 Da and the monoisotopic mass is 250.056839 Da .
Chemical Reactions Analysis
10-Bromoundecanoic acid may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .
Physical And Chemical Properties Analysis
The density of 10-Bromoundecanoic acid is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.2±15.0 °C at 760 mmHg . The flash point is approximately 158.9±20.4 °C .
Scientific Research Applications
Alkylcarboxylate Chain Source
10-Bromoundecanoic acid can be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . This can be useful in the field of polymer chemistry.
Synthesis of 10-(methylsulfinyl)decanoic acid
It can be used in the synthesis of 10-(methylsulfinyl)decanoic acid . This compound can have various applications in organic chemistry.
Synthesis of 10-cyanodecanoic acid
10-Bromoundecanoic acid can also be used in the synthesis of 10-cyanodecanoic acid . Cyanodecanoic acid can be used as a starting material in the synthesis of various organic compounds.
Pharmaceutical Intermediate
It is used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.
Safety and Hazards
10-Bromoundecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .
Mechanism of Action
Target of Action
10-Bromoundecanoic acid is a brominated fatty acid that has been used in various chemical synthesis applications . .
Mode of Action
It is known to be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine .
Result of Action
It is known to be used in the synthesis of various compounds such as 10-(methylsulfinyl)decanoic acid .
properties
IUPAC Name |
10-bromoundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAZJUBVKWZPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337559 | |
Record name | 10-Bromoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromoundecanoic acid | |
CAS RN |
18294-93-4 | |
Record name | 10-Bromoundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 10-bromoundecanoic acid in the synthesis of Nylon 11?
A1: 10-Bromoundecanoic acid is a crucial intermediate in the production of Nylon 11. [] It serves as the starting material for synthesizing 10-aminoundecanoic acid, the monomer used to create Nylon 11. The research paper focuses on optimizing the synthesis of 10-aminoundecanoic acid from 10-bromoundecanoic acid, highlighting its importance in the overall process.
Q2: What analytical techniques were used to confirm the structure of the synthesized 10-aminoundecanoic acid?
A2: The researchers used Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (~1H NMR) to confirm the structure of the synthesized 10-aminoundecanoic acid. [] These techniques provide detailed information about the functional groups and hydrogen environments within a molecule, allowing for structural elucidation.
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